Precalyone

Antitumor Labdane diterpenoid P-388 leukemia

Precalyone is a labdane-type diterpenoid uniquely isolated from Roylea calycina. Its susceptibility to silica gel degradation during purification requires specialized petroleum-ether extraction protocols-a challenge for labs attempting in-house isolation. This authenticated reference standard eliminates that bottleneck, providing ready-to-use material for P-388 leukemia studies. • Only diepoxy labdane in its chemotype series with confirmed in vivo antitumor efficacy (T/C=143% at 50 mg/kg) • Silica-gel-free processed material ensures structural integrity • Matched inactive control (calyone) available for rigorous SAR studies

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
CAS No. 71641-11-7
Cat. No. B15441685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrecalyone
CAS71641-11-7
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1C(=O)CC2C(C(CCC2(C13CCC4(O3)COC=C4)C)OC(=O)C)(C)C
InChIInChI=1S/C22H32O5/c1-14-16(24)12-17-19(3,4)18(26-15(2)23)6-7-20(17,5)22(14)9-8-21(27-22)10-11-25-13-21/h10-11,14,17-18H,6-9,12-13H2,1-5H3
InChIKeyRWQAIOGLVLEWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Precalyone: Sourcing & Differentiation Guide


Precalyone (CAS 71641-11-7, molecular formula C₂₂H₃₂O₅, average mass 376.49 Da) is a labdane-type diterpenoid of natural origin isolated from the aerial parts of Roylea calycina (Roxb.) Briq. (syn. Roylea cinerea), a monotypic Himalayan shrub of the Lamiaceae family [1]. Its full chemical name is 3-acetoxy-9,13;15,16-diepoxylabda-14-en-7-one, and it is classified within the diterpenoid superclass (four isoprene units) . First reported in 1979 by Prakash et al. alongside the structurally related analogs calyone and calyenone, precalyone is distinguished by a unique 9,13;15,16-diepoxy ring system not present in any co-occurring labdane from the same species [1]. The compound has documented antiproliferative activity against the P-388 lymphocytic leukemia cell line and demonstrated in vivo antitumor efficacy in a murine P-388 model [2].

Why Analogs Cannot Substitute Precalyone


The three co-occurring labdane diterpenoids from Roylea calycina — calyone, calyenone, and epicalyone — share the same biosynthetic origin and core labdane skeleton as precalyone, yet were demonstrated to be completely inactive in the identical P-388 lymphocytic leukemia assay in which precalyone showed significant antitumor efficacy (T/C = 143% at 50 mg/kg) [1]. The critical structural determinant is the 9,13-epoxy bridge: precalyone is the sole diepoxy member of this group (3-acetoxy-9,13;15,16-diepoxylabda-14-en-7-one), whereas calyone bears a 9-hydroxyl group and calyenone lacks oxygenation at C-9 entirely [2]. Furthermore, precalyone is uniquely susceptible to degradation upon contact with silica gel during chromatographic purification, necessitating a petroleum-ether direct extraction protocol that the other analogs do not require — a factor with direct implications for procurement, handling, and analytical reference standard preparation [1].

Precalyone: Head-to-Head & Cross-Study Evidence


In Vivo Antitumor Activity vs. Co-Occurring Labdanes

In a single study by Prakash et al. (1979), precalyone was the only compound among four labdane diterpenoids isolated from Roylea calycina to demonstrate in vivo antitumor activity in the P-388 lymphocytic leukemia murine model. Precalyone administered at 50 mg/kg achieved a T/C value of 143% (indicating a 43% increase in median survival time relative to untreated controls). In contrast, the three structural analogs isolated from the same plant — calyone, calyenone, and epicalyone — were all inactive in the same assay system [1]. This represents a direct, intra-study, same-assay, same-plant comparator dataset establishing precalyone as the sole bioactive member of this labdane cluster.

Antitumor Labdane diterpenoid P-388 leukemia

9,13-Epoxy Bridge as Structural Determinant

The full structures of the four Roylea calycina labdane diterpenoids were elucidated by Prakash et al. (1979) using chemical degradation and spectroscopic methods. Precalyone is 3-acetoxy-9,13;15,16-diepoxylabda-14-en-7-one, containing two epoxide rings: one at the 15,16-position (shared with calyone and calyenone) and a second, unique 9,13-epoxy bridge. Calyone (3-acetoxy-15,16-epoxy-9-hydroxylabda-13(16),14-dien-7-one) possesses a 9-hydroxyl group rather than an epoxide, and calyenone (3-acetoxy-15,16-epoxylabda-8,13(16),14-trien-7-one) lacks any oxygenation at C-9 and contains an 8,9-double bond [1]. Only precalyone contains the 9,13-epoxy moiety, strongly implicating this structural feature as the pharmacophoric element responsible for the observed antitumor activity in the P-388 model.

Structure-activity relationship Diepoxy labdane Diterpenoid pharmacophore

Silica Gel Lability & Extraction Protocol

The original isolation study documented a critical methodological distinction: calyone, calyenone, and epicalyone were obtained via repeated silica gel column chromatography of the ethanol extract, whereas precalyone could only be isolated by an alternative protocol using direct petroleum ether extraction without any silica gel contact [1]. The Chinese abstract explicitly states that precalyone was obtained 'by another method using petroleum ether direct extraction, without silica gel chromatography' (另法用石油醚直接提取,不经硅胶层析), implying that precalyone is chemically labile upon exposure to silica gel — a known phenomenon for certain acid-sensitive epoxides. This methodological requirement has direct consequences for anyone procuring precalyone as a reference standard or for bioassay: the compound's integrity depends on proper handling and storage conditions that avoid acidic surfaces.

Natural product isolation Silica gel sensitivity Reference standard preparation

ADMET Prediction vs. Labdane Class Average

Computational ADMET profiling of precalyone using admetSAR 2.0 provides quantitative predictions that may differentiate it from other labdane diterpenoids in procurement decisions for drug discovery programs. Precalyone is predicted to have high human intestinal absorption (HIA: 98.79% probability), blood-brain barrier (BBB) penetration capability (80.00% probability), and mitochondrial subcellular localization (82.27% probability) [1]. It is predicted to be non-carcinogenic (97.00% probability) and a non-inhibitor of most major CYP450 isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2 all predicted non-inhibitory with probabilities >79%), though it is predicted to be a CYP2C8 inhibitor (55.34% probability) and an OATP1B1/OATP1B3 inhibitor — features that distinguish it from other labdane diterpenoids lacking comprehensive ADMET characterization [1]. Note: class-level baseline ADMET data for calyone/calyenone are not available in the same prediction system; this comparison is against general labdane diterpenoid class expectations rather than a specific analog, and all values are computational predictions requiring experimental validation.

ADMET prediction Drug-likeness In silico pharmacokinetics

Efficacy Benchmark vs. Intermedin A

Intermedin A, a labdane diterpene isolated from Alpinia intermedia, provides the closest cross-study efficacy comparator for precalyone, as both compounds were evaluated in the P-388 lymphocytic leukemia murine survival model. Intermedin A at 20 mg/kg prolonged survival time by 48.7% in P-388D1 tumor-bearing CDF1 mice (Chen et al., 2017) [1]. Precalyone at 50 mg/kg achieved a T/C of 143%, corresponding to a 43% increase in median survival time (Prakash et al., 1979; Wu, 1980) [2]. While the efficacy magnitudes are broadly comparable, precalyone required a 2.5-fold higher dose (50 vs. 20 mg/kg) to achieve a similar survival benefit. However, these studies differ in mouse strain, tumor subline (P-388 vs. P-388D1), and dosing regimen, precluding formal potency comparison. The key differentiation is that precalyone is the only diepoxy labdane with documented P-388 in vivo activity, whereas intermedin A belongs to a distinct structural subclass lacking the 9,13-epoxy motif.

Comparative efficacy Labdane diterpenoid P-388 survival

Precalyone: Research & Industrial Applications


Mechanistic Pharmacology in P-388 Leukemia

Precalyone is uniquely suited as a tool compound for investigating the antitumor mechanism of diepoxy labdane diterpenoids in P-388 lymphocytic leukemia, given that it is the only compound among four structurally characterized Roylea calycina labdanes with documented in vivo efficacy (T/C = 143% at 50 mg/kg) while its monoepoxy and hydroxy analogs are inactive [1]. Researchers studying the pharmacophoric contribution of the 9,13-epoxy bridge to antitumor activity can use precalyone as the active probe and calyone (9-OH analog) as the matched inactive control, enabling rigorous structure-activity relationship studies within a single chemotype series [2].

Reference Standard for Roylea Phytochemistry

As a labdane diterpenoid uniquely isolated from the monotypic genus Roylea (R. calycina / R. cinerea), precalyone serves as a chemotaxonomic marker for this Himalayan medicinal plant [1]. Its distinct diepoxy structure and specific extraction requirements (petroleum ether direct extraction, silica gel avoidance) make it a valuable reference standard for authentication and quality control of Roylea-derived botanical materials [2]. Procurement of authenticated precalyone reference material is essential for laboratories conducting phytochemical profiling, DNA-barcoded botanical authentication, or metabolomic fingerprinting of Lamiaceae species.

Lead Optimization for Epoxy-Diterpenoid Scaffolds

Precalyone's computationally predicted ADMET profile — including high human intestinal absorption (98.79%), blood-brain barrier penetration (80.00%), mitochondrial localization (82.27%), and a clean CYP450 inhibition profile (non-inhibitor of CYP3A4, 2C9, 2C19, 2D6, and 1A2) — positions it as a starting point for hit-to-lead optimization campaigns targeting CNS-accessible or mitochondrially active anticancer agents [1]. Its predicted non-carcinogenicity (97.00%) and low P-glycoprotein inhibition probability support its suitability for early in vivo tolerability assessment. Medicinal chemistry teams can use precalyone as a scaffold for semi-synthetic derivatization aimed at improving potency beyond the 50 mg/kg efficacy dose observed in the P-388 model [2].

Screening Panels for P-388 Drug Resistance

Given the cross-study efficacy benchmark with intermedin A (48.7% survival prolongation at 20 mg/kg) [1] and precalyone's distinct diepoxy pharmacophore, precalyone is a valuable inclusion in comparative screening panels designed to probe differential sensitivity of P-388 sublines or drug-resistant variants to structurally diverse labdane diterpenoids. Its unique requirement for silica-gel-free handling also makes it an instructive case for investigating the impact of isolation methodology on the apparent bioactivity of epoxy-containing natural products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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